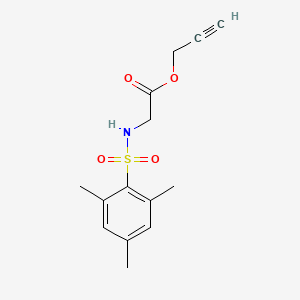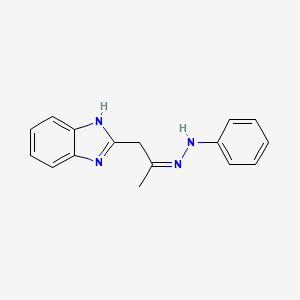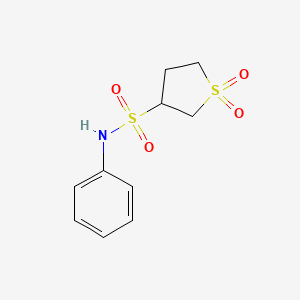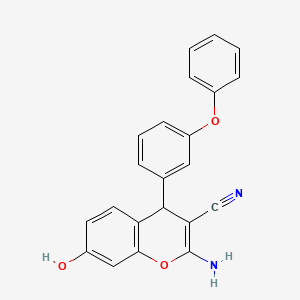![molecular formula C16H13N5 B3829107 5,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B3829107.png)
5,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine
Descripción general
Descripción
5,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are of chemical and pharmacological interest and compounds containing the pyrimidine ring system have shown to possess antitumor, antibacterial, antifungal, antimalarial, and anticonvulsant activities .
Synthesis Analysis
This compound can be synthesized via a three-component Biginelli reaction starting from aryl aldehydes, 2-aminotetrazole, substituted acetophenones, or ethyl acetoacetate . The reaction is facilitated by N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide as a catalyst .Molecular Structure Analysis
The pyrimidine ring in this compound is in a flattened boat conformation . In the crystal, molecules are linked by pairs of N—H N hydrogen bonds, forming inversion dimers .Chemical Reactions Analysis
Derivatives of tetrahydrotetrazolo[5,1-b]quinazolines were synthesized by the reactions of 5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine with α,β-unsaturated carbonyl compounds and their synthetic equivalents in methanol in the presence of sodium methoxide .Mecanismo De Acción
Target of Action
It’s suggested that tetrahydropyrazolo [1,5-a]pyrimidine, a similar compound, could be used as an adenine mimetic for binding to the atp-binding sites of proteins .
Mode of Action
It’s plausible that it interacts with its targets by providing electrons which interact with the target site
Biochemical Pathways
Compounds containing the pyrimidine ring system have shown to possess antitumor, antibacterial, antifungal, antimalarial, and anticonvulsant activities . They are also prospective candidates for light-emitting devices and molecular wires .
Pharmacokinetics
The compound’s synthesis involves a one-pot synthesis method , suggesting it might have favorable bioavailability
Result of Action
The compound’s crystal structure has been studied , which could provide insights into its potential interactions at the molecular level.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5,7-Diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine. For instance, the compound has been investigated as a corrosion inhibitor , suggesting that it might be stable in various environments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine has several advantages for laboratory experiments, including its ease of synthesis, high purity, and low toxicity. However, this compound may have limitations, such as its solubility in certain solvents and its stability under certain conditions.
Direcciones Futuras
There are several future directions for the study of 5,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine, including the identification of its specific targets in cells, the optimization of its synthesis and purification methods, and the development of novel derivatives with improved pharmacological properties. Additionally, further studies are needed to investigate the potential applications of this compound in other fields of scientific research, such as materials science and catalysis.
Conclusion:
In conclusion, this compound is a heterocyclic compound with potential applications in various fields of scientific research. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. Further research is needed to fully understand the properties of this compound and to explore its potential applications in different fields of science.
Aplicaciones Científicas De Investigación
5,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. This compound has been reported to exhibit anticancer, antiviral, and antimicrobial activities, making it a promising candidate for drug development.
Análisis Bioquímico
Biochemical Properties
5,7-Diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with α,β-unsaturated carbonyl compounds in the presence of sodium methoxide, leading to the formation of tetrahydrotetrazoloquinazolines . These interactions highlight the compound’s potential as a versatile reagent in organic synthesis and biochemical studies.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated its analgesic activity and acute toxicity, indicating its impact on cellular health and function . These effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s tetrazole ring forms dihedral angles with phenyl rings, contributing to its unique molecular structure and reactivity . These interactions can lead to enzyme inhibition or activation, as well as changes in gene expression, further elucidating the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound maintains its structural integrity under specific conditions, ensuring its efficacy in biochemical assays . Prolonged exposure may lead to degradation, affecting its biological activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as analgesic activity . Higher doses may result in toxic or adverse effects, highlighting the importance of dosage optimization in preclinical studies. Understanding these threshold effects is crucial for developing safe and effective therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways underscores its potential as a modulator of biochemical processes, with implications for drug development and metabolic research .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins, affecting its localization and accumulation. These interactions are essential for understanding the compound’s bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function. Understanding these localization mechanisms is crucial for elucidating the compound’s role in cellular processes and its potential therapeutic applications .
Propiedades
IUPAC Name |
5,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5/c1-3-7-12(8-4-1)14-11-15(13-9-5-2-6-10-13)21-16(17-14)18-19-20-21/h1-11,15H,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQBPYCYPRIGLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C=C(NC3=NN=NN23)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(cyclohexylmethyl)-2-(1-oxidoisonicotinoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B3829033.png)

![2,4,6-trimethyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3829042.png)


![N-{2-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]phenyl}-4-nitrobenzamide](/img/structure/B3829067.png)

![1-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]piperidine](/img/structure/B3829075.png)
![N-(3-allyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene)acetamide](/img/structure/B3829079.png)



![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B3829138.png)
![N-(4-{[(aminocarbonyl)amino]sulfonyl}phenyl)-2-[5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B3829148.png)